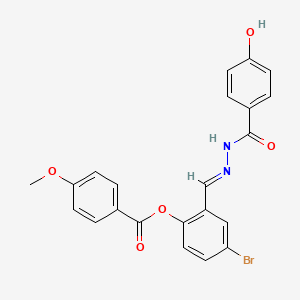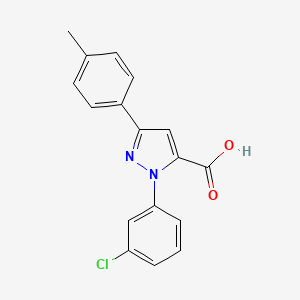
5-(3-Ethoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Éthoxyphényl)-4-((3-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol est un composé organique complexe qui appartient à la classe des dérivés du triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé particulier présente un cycle triazole substitué par un groupe éthoxyphényle et un groupe nitrobenzylidèneamino, ce qui en fait une molécule intéressante pour diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(3-éthoxyphényl)-4-((3-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d’hydrazine et du disulfure de carbone en conditions basiques.
Substitution par le groupe éthoxyphényle : Le groupe éthoxyphényle est introduit par une réaction de substitution nucléophile, où l’intermédiaire triazole réagit avec un halogénure d’éthoxyphényle.
Introduction du groupe nitrobenzylidèneamino : La dernière étape implique la condensation du dérivé triazole avec du 3-nitrobenzaldéhyde en présence d’un catalyseur approprié, tel que l’acide acétique, pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de mesures rigoureuses de contrôle de la qualité pour accroître l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe thiol du composé peut subir une oxydation pour former des disulfures.
Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Le groupe éthoxy peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou iode en présence d’une base.
Réduction : Hydrogène gazeux avec du palladium sur carbone ou du borohydrure de sodium.
Substitution : Halogénures d’alkyle ou chlorures d’acyle en présence d’une base.
Principaux produits formés
Oxydation : Disulfures.
Réduction : Dérivés aminés.
Substitution : Divers dérivés triazoliques substitués en fonction du nucléophile utilisé.
4. Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, les dérivés triazoliques sont connus pour leurs propriétés antimicrobiennes, antifongiques et anticancéreuses. Ce composé, avec ses substituants spécifiques, peut présenter des activités biologiques similaires et est étudié pour ses applications thérapeutiques potentielles.
Médecine
Le composé est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux produits pharmaceutiques à l’efficacité améliorée et aux effets secondaires réduits. Sa capacité à interagir avec des cibles biologiques en fait un candidat pour des études pharmacologiques plus approfondies.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de sa stabilité chimique et de sa réactivité.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, with its specific substituents, may exhibit similar biological activities and is studied for its potential therapeutic applications.
Medicine
The compound is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
Le mécanisme d’action du 5-(3-éthoxyphényl)-4-((3-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle triazole peut former des liaisons hydrogène et des interactions π-π avec les macromolécules biologiques, tandis que les groupes nitro et éthoxy peuvent améliorer son affinité de liaison et sa spécificité. Ces interactions peuvent moduler l’activité des protéines cibles, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Phényl-4-((3-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol : Il manque le groupe éthoxy, ce qui peut affecter son activité biologique et sa réactivité chimique.
5-(3-Méthoxyphényl)-4-((3-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol : Il contient un groupe méthoxy au lieu d’un groupe éthoxy, ce qui peut influencer sa solubilité et son interaction avec les cibles biologiques.
5-(3-Chlorophényl)-4-((3-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol : La présence d’un atome de chlore peut modifier ses propriétés électroniques et sa réactivité.
Unicité
La présence du groupe éthoxy dans le 5-(3-éthoxyphényl)-4-((3-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol le rend unique par rapport à ses analogues. Ce groupe peut améliorer sa lipophilie, ce qui peut améliorer sa capacité à traverser les membranes cellulaires et à interagir avec des cibles intracellulaires. De plus, la disposition spécifique des substituants peut conduire à des activités biologiques distinctes, ce qui en fait un composé précieux pour des recherches et développements supplémentaires.
Propriétés
Numéro CAS |
497921-89-8 |
|---|---|
Formule moléculaire |
C17H15N5O3S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
3-(3-ethoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N5O3S/c1-2-25-15-8-4-6-13(10-15)16-19-20-17(26)21(16)18-11-12-5-3-7-14(9-12)22(23)24/h3-11H,2H2,1H3,(H,20,26)/b18-11+ |
Clé InChI |
KPWFIMZKEHPGRH-WOJGMQOQSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)
![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)



![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)

![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)

